Benzyl thiazol-4-ylcarbamate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl N-(1,3-thiazol-4-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c14-11(13-10-7-16-8-12-10)15-6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLWAFPFPWICIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CSC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of Benzyl Thiazolylcarbamates
Strategies for the Construction of the Thiazole (B1198619) Ring System within Benzyl (B1604629) Carbamate (B1207046) Architectures
Analog-Based Drug Design Approaches
Analog-based drug design is a powerful strategy for the development of novel therapeutic agents, starting from a known active compound or "lead molecule." This approach has been successfully applied to the synthesis of 4-benzyl-1,3-thiazole derivatives. researchgate.net By identifying a molecular scaffold with known biological activity, new analogs can be designed and synthesized to improve potency, selectivity, or pharmacokinetic properties. researchgate.net
In one such approach, Darbufelone, a dual cyclooxygenase/lipoxygenase (COX/LOX) inhibitor, served as the lead molecule for designing a series of 4-benzyl-1,3-thiazole derivatives. researchgate.net The core thiazole scaffold was further modified by introducing side chains at the 2-position that mimic other known anti-inflammatory agents, such as Romazarit. This strategy led to the synthesis of two series of compounds with either carbalkoxy amino or aryl amino side chains at the second position of the thiazole ring. researchgate.netnih.gov A key consideration in this design was the introduction of an NH linker at the second position as a bioisosteric replacement to enhance metabolic stability and avoid potential toxicity associated with the carbalkoxy side chains of the lead compound. researchgate.netnih.gov
The general synthetic outcome of this analog-based approach is summarized in the table below, highlighting the superior biological activity of the carbalkoxy amino series over the phenyl amino series. researchgate.netnih.gov
| Series | Side Chain at Position 2 | Relative Biological Activity |
| 1 | Carbalkoxy amino | > |
| 2 | Phenyl amino |
Utilization of Amino Acid-Derived Thiazole Scaffolds
Amino acids provide a versatile and chiral pool of starting materials for the synthesis of complex heterocyclic compounds, including thiazoles. Their inherent functionality allows for straightforward incorporation into larger molecular frameworks. For instance, new tert-butyl[1-benzyl-2[(4-aryl-2-thiazolyl)hydrazono]ethyl]carbamate derivatives have been synthesized starting from Boc-L-phenylalaninal. ijarsct.co.in This process involves the reaction of the amino acid-derived aldehyde with thiosemicarbazide (B42300) to form a thiosemicarbazone, which is then cyclized with phenacyl bromides to construct the 4-aryl-2-hydrazonothiazole core. ijarsct.co.in
This method effectively integrates an amino acid-derived backbone with the thiazole heterocycle, leading to chiral carbamate derivatives with potential biological applications. The general scheme for this synthesis is outlined below:
Table 2: Synthesis of Thiazole Derivatives from Amino Acid Scaffolds
| Step | Reactants | Key Intermediate/Product |
|---|---|---|
| 1 | Boc-L-phenylalaninal, Thiosemicarbazide | Thiosemicarbazone of Boc-L-phenylalaninal |
| 2 | Thiosemicarbazone, Substituted Phenacyl Bromides | tert-butyl[1-benzyl-2[(4-aryl-2-thiazolyl)hydrazono]ethyl]carbamate |
Synthesis of Benzyl Thiazolylcarbamate Core Structures
The synthesis of the core benzyl thiazolylcarbamate structure is a pivotal stage that allows for subsequent diversification. This often involves the formation of an amide bond between a pre-formed thiazole amine and a suitable carboxylic acid or the introduction of other functional groups onto the thiazole ring.
Introduction of Carbalkoxy Amino and Aryl Amino Side Chains at Thiazole Positions
The functionalization of the 2-amino group of a thiazole ring is a common strategy to introduce diversity and modulate the biological activity of the resulting compounds. This is frequently achieved through acylation or related reactions. A series of 4-benzyl-1,3-thiazole derivatives have been synthesized with either carbalkoxy amino or aryl amino side chains at the C-2 position. researchgate.netnih.gov The synthesis of these compounds generally starts from a 2-aminothiazole (B372263) precursor, which can be prepared through the well-established Hantzsch thiazole synthesis by reacting an α-haloketone with thiourea. derpharmachemica.comnih.gov
Once the 2-aminothiazole core is obtained, the carbalkoxy amino side chain can be introduced by reaction with an appropriate chloroformate, while the aryl amino side chain can be formed through various C-N coupling reactions or by reacting with an isocyanate. The choice of substituent can significantly impact the biological activity of the final compound. researchgate.net
Application of Amide Coupling Reagents (e.g., HCTU, HOBt, DIEA)
Amide bond formation is a cornerstone of medicinal chemistry, and a variety of coupling reagents have been developed to facilitate this transformation, especially for unreactive or sterically hindered substrates. researchgate.net In the synthesis of thiazole-based amides, reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) have proven effective. nih.govkoreascience.kr For instance, a series of N-(4-(2-benzylthiazol-4-yl)phenyl)-2-benzyl-4-methylthiazole-5-carboxamide derivatives were successfully synthesized using an EDC/HOBt coupling protocol in DMF. koreascience.krpeptide.com This method was found to be superior to other approaches, such as reacting the corresponding acid chloride or mixed anhydride, which gave poor yields. koreascience.kr
Similarly, N,N'-diisopropylcarbodiimide (DIC) with HOBt is another effective coupling system used for solution-phase amide coupling of 2-aminothiazole derivatives with various aromatic and heteroaromatic acids. nih.govbachem.compeptide.com The use of a base like diisopropylethylamine (DIEA) is common in these reactions to neutralize the acid formed and to facilitate the coupling process. nih.govnih.gov More advanced uronium-based reagents like HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are also employed for their high efficiency and ability to suppress racemization. nih.gov
Table 3: Common Amide Coupling Reagents in Thiazole Synthesis
| Coupling Reagent | Additive | Base (optional) | Application Example |
|---|---|---|---|
| EDC | HOBt | DIEA | Synthesis of thiazole-5-carboxamides nih.govkoreascience.kr |
| DIC | HOBt | DMAP | Synthesis of thiazole-based amides mdpi.com |
| HATU | - | DIEA | Amide coupling of benzoic acids to 2-aminothiazoles nih.gov |
| HCTU | - | DIEA | Efficient peptide synthesis, applicable to thiazoles nih.gov |
Integration of Specific Substructures and Substituents (e.g., Halogenated Furan (B31954) or Thiophene (B33073) Moieties)
To further explore the chemical space and biological activity of benzyl thiazolylcarbamates, specific substructures such as halogenated furan or thiophene moieties can be incorporated. The synthesis of such derivatives often involves the preparation of a functionalized thiazole that can then be coupled to the desired substructure.
For example, novel thiazole derivatives containing a furan scaffold have been synthesized. This can be achieved by reacting a furan-containing ketone with N-arylthiosemicarbazide to generate a carbothioamide, which is then cyclized with reagents like hydrazonyl chlorides or chloroacetone (B47974) to form the thiazole ring.
Similarly, the incorporation of halogenated thiophenes can be achieved by preparing halogenated 2-thiophenecarboxylic acid derivatives, which can serve as building blocks. nih.gov These can be converted to the corresponding acid chlorides and then coupled with a 2-aminothiazole core using standard amide coupling methodologies. The synthesis of these halogenated thiophene precursors may involve multi-step sequences including bromination/debromination, metallation followed by carbonation, or palladium-catalyzed carbonylation. nih.gov The Gewald reaction is another versatile method for synthesizing substituted thiophenes that can potentially be integrated into a thiazole-containing framework.
Derivatization and Functionalization of Benzyl Thiazolylcarbamate Analogues
The functionalization of benzyl thiazolylcarbamate analogues can be systematically approached by modifying different components of the molecule. These include alterations to the thiazole ring, considerations of stereochemistry in the synthetic route, and the implementation of bioisosteric replacements and linker technologies to modulate the compound's properties.
Modifications at the Thiazole Ring (e.g., position 2, 4, 5)
The thiazole ring is a versatile scaffold that allows for substitutions at positions 2, 4, and 5, each offering a unique vector for chemical modification and interaction with biological targets.
Position 2: The 2-amino group of the thiazole ring is a common site for modification. For instance, the synthesis of 2-(benzyl(substituted phenyl)amino)-5-(substituted benzylidene)thiazol-4(5H)-ones demonstrates the derivatization at this position. bohrium.com The starting material, a substituted thiourea, undergoes cyclization with a 2-bromoethanone derivative to form the N-substituted thiazol-2-amine. bohrium.com This position is crucial as the Cbz-protected amine allows for orthogonal deprotection, enabling further chemical transformations. nih.govresearchgate.net
Position 4: The 4-position of the thiazole ring can be functionalized with various side chains. A notable example is the synthesis of benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate, where a hydroxyethyl (B10761427) group is present at this position. nih.govresearchgate.net This hydroxyl group serves as a handle for subsequent modifications through reactions like nucleophilic substitution. nih.govresearchgate.net The synthesis involves the reduction of a corresponding acetate (B1210297) precursor using lithium borohydride. nih.gov
Position 5: Modifications at the 5-position can significantly impact the biological activity of the compound. For example, the introduction of a substituted benzylidene group at this position has been explored in the synthesis of thiazol-4(5H)-one derivatives. bohrium.com Furthermore, the synthesis of 2-acylamino-5-benzyl-1,3-thiazoles involves the acylation of 2-amino-5-benzyl-1,3-thiazoles, highlighting another modification strategy at the 5-position.
The following interactive table summarizes various modifications at the thiazole ring of benzyl thiazolylcarbamate analogues and related derivatives.
| Position | Modification Type | Reagents and Conditions | Resulting Functional Group |
| 2 | N-alkylation/arylation | Substituted thiourea, 2-bromoethanone derivative | Substituted amino group |
| 4 | Side chain introduction | Reduction of acetate with LiBH4 | Hydroxyethyl group |
| 5 | Benzylidene formation | Reaction with substituted benzaldehydes | Substituted benzylidene group |
| 5 | Acylation | Acyl chlorides, phthalic anhydride | Acylamino group |
Stereochemical Considerations and Racemization Pathways in Synthesis
While specific literature on the stereochemical control in the synthesis of benzyl thiazol-4-ylcarbamate is not extensively detailed, the principles of asymmetric synthesis are highly relevant, particularly when chiral centers are introduced into the molecule. The use of chiral auxiliaries is a common strategy to achieve stereoselectivity.
For instance, in related heterocyclic systems like thiazolidinones, chiral auxiliaries derived from amino acids, such as (4S)-benzyl-1,3-thiazolidin-2-one, have been employed to direct stereoselective aldol (B89426) reactions. The chiral auxiliary is first acylated, and the resulting N-acyl derivative is then treated with a Lewis acid and a base to form a chiral enolate. This enolate then reacts with an aldehyde to produce the aldol adduct with high diastereoselectivity. The chiral auxiliary can then be removed under mild conditions to yield the chiral product.
Potential racemization pathways can occur if the stereogenic centers are labile under the reaction or workup conditions. For example, protons alpha to a carbonyl group can be abstracted by a base, leading to the formation of an achiral enolate and subsequent loss of stereochemical information upon protonation. Similarly, harsh acidic or basic conditions during the removal of a chiral auxiliary can also lead to racemization. Therefore, the choice of reagents and reaction conditions is critical to maintain the stereochemical integrity of the molecule throughout the synthetic sequence.
Bioisosteric Replacement Strategies and Linker Introductions
Bioisosteric replacement is a powerful strategy in drug design to optimize the physicochemical and pharmacological properties of a lead compound. This involves substituting a functional group with another that has similar steric and electronic properties.
A pertinent example is the bioisosteric replacement of a 1H-1,2,3-triazole ring with a 1H-tetrazole ring in N-(5-benzyl-1,3-thiazol-2-yl)benzamide derivatives. nih.gov This modification was shown to significantly enhance the anticancer activity of the compound. nih.gov The rationale behind this strategy is that both triazole and tetrazole rings can act as bioisosteres for a carboxylic acid or an amide group, influencing the compound's binding affinity and metabolic stability.
Advanced Spectroscopic and Structural Elucidation Techniques for Benzyl Thiazolylcarbamates
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., 1H NMR, 13C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within a molecule.
For the related compound, Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate, ¹H NMR spectroscopy confirms the presence of all expected protons. mdpi.com The aromatic protons of the benzyloxycarbonyl (Cbz) protecting group appear as a multiplet in the range of 7.26–7.46 ppm. mdpi.com The unique proton on the thiazole (B1198619) ring resonates at 6.69 ppm. mdpi.com The methylene (B1212753) protons of the benzyl (B1604629) group and the ethyl side chain are also clearly identifiable. mdpi.com
¹³C NMR spectroscopy for Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate shows distinct signals for each carbon atom. mdpi.com The carbonyl carbon of the carbamate (B1207046) group is observed at 154.00 ppm. mdpi.com The carbons of the thiazole ring appear at 160.02, 148.75, and 107.78 ppm. mdpi.com The aromatic carbons of the phenyl ring are found between 127.82 and 135.92 ppm, while the benzylic methylene carbon gives a signal at 67.21 ppm. mdpi.com
Based on this data, the expected NMR data for Benzyl thiazol-4-ylcarbamate would feature similar signals for the benzyl carbamate moiety. The key difference would be in the thiazole region of the spectra, reflecting the change in the substitution pattern from the 2- to the 4-position and the absence of the hydroxyethyl (B10761427) group.
Table 1: ¹H NMR Data for Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate mdpi.com
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.46–7.26 | m | 5H, Phenyl | |
| 6.69 | t | 0.9 | 1H, Thiazole-H |
| 5.21 | s | 2H, Benzyl-CH₂ | |
| 3.80 | t | 6.7 | 2H, -CH₂-OH |
| 2.81 | td | 6.7, 0.9 | 2H, Thiazole-CH₂- |
Table 2: ¹³C NMR Data for Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate mdpi.com
| Chemical Shift (δ) ppm | Assignment |
| 173.79 | Carbonyl (C=O) |
| 160.02 | Thiazole C2 |
| 154.00 | Carbamate C=O |
| 148.75 | Thiazole C4 |
| 135.92 | Phenyl C (quaternary) |
| 128.17 | Phenyl CH |
| 127.99 | Phenyl CH |
| 127.82 | Phenyl CH |
| 107.78 | Thiazole C5 |
| 67.21 | Benzyl-CH₂ |
| 60.65 | -CH₂-OH |
| 34.02 | Thiazole-CH₂- |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis (e.g., HRMS, LC-MS)
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, which can be used to determine the elemental composition of the molecule.
While specific HRMS data for this compound was not found in the search results, this technique is routinely used to confirm the identity of newly synthesized compounds. For related thiazole derivatives, HRMS has been successfully employed to confirm their molecular formula. The combination of liquid chromatography with mass spectrometry (LC-MS) allows for the analysis of complex mixtures and the confirmation of the molecular weight of individual components.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and simple method for the identification of functional groups within a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrations of particular bonds. For a benzyl thiazolylcarbamate, characteristic IR absorption bands would be expected for the N-H, C=O, C-N, and C-O bonds of the carbamate group, as well as vibrations associated with the aromatic rings.
For the related compound, benzyl carbamate, the FT-IR spectrum shows characteristic peaks for N-H stretching, C=O stretching, N-H bending, and C-N stretching, providing a reference for the carbamate functionality.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H Stretch (carbamate) | 3400-3200 |
| C-H Stretch (aromatic) | 3100-3000 |
| C=O Stretch (carbamate) | 1730-1690 |
| C=C Stretch (aromatic) | 1600-1450 |
| N-H Bend (carbamate) | 1650-1550 |
| C-N Stretch (carbamate) | 1350-1200 |
| C-O Stretch (carbamate) | 1250-1000 |
X-ray Crystallography for Solid-State Structural Analysis
For the analogue, Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate, single-crystal X-ray diffraction analysis revealed a planar core composed of the thiazole and carbamate moieties. mdpi.com The phenyl ring of the Cbz group is inclined relative to this plane. mdpi.com The crystal packing is dominated by intermolecular hydrogen bonding between the carbamate N-H and the thiazole nitrogen, leading to the formation of centrosymmetric dimers. mdpi.com Such detailed structural information is invaluable for understanding intermolecular interactions and solid-state packing. Should single crystals of this compound be obtained, X-ray crystallography would provide an unambiguous determination of its solid-state structure.
Biological Activities and Pharmacological Relevance of Benzyl Thiazolylcarbamate Derivatives in Vitro Studies
Anti-inflammatory Properties via Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Pathways
Derivatives of the thiazole (B1198619) scaffold have demonstrated notable anti-inflammatory effects by inhibiting key enzymes in the arachidonic acid cascade, namely cyclooxygenases (COX) and lipoxygenases (LOX). nih.govresearchgate.net The dual inhibition of both COX and LOX pathways is considered a promising strategy for developing safer anti-inflammatory agents, as it can mitigate the gastrointestinal side effects associated with selective COX inhibitors. researchgate.netepa.gov
Research has shown that certain thiazole and thiazolidinone derivatives can act as potent inhibitors of both COX and LOX enzymes. nih.gov For instance, a series of 4-substituted thiazole analogues of indomethacin (B1671933) were found to be selective inhibitors of COX-2. nih.gov One of the most active compounds in this series exhibited a half-maximal inhibitory concentration (IC50) of 0.3 nM against COX-2. nih.gov
Furthermore, studies on N-aryl-4-aryl-1,3-thiazole-2-amine derivatives identified them as direct 5-LOX inhibitors. nih.gov The most potent of these compounds demonstrated 98% inhibition of the LOX enzyme with an IC50 value of 127 nM. nih.gov Another study highlighted a thiazole derivative, (2-(diphenylamino)-4-(4-nitrophenyl)thiazol-5-yl)(naphthalen-1-yl)methanone, which showed equivalent COX-2 inhibitory potency to the commercial drug etoricoxib (B1671761) (IC50 = 0.07 µM) and significant 5-LOX inhibition (IC50 = 0.29 µM). epa.gov
In Vitro COX and LOX Inhibition by Thiazole Derivatives
| Compound Type | Target Enzyme | Key Findings | Reference |
|---|---|---|---|
| 4-Substituted Thiazole Analogues of Indomethacin | COX-2 | Selective inhibition with IC50 values as low as 0.3 nM. | nih.gov |
| N-aryl-4-aryl-1,3-thiazole-2-amine Derivatives | 5-LOX | Potent inhibition with an IC50 of 127 nM for the most active compound. | nih.gov |
| (2-(diphenylamino)-4-(4-nitrophenyl)thiazol-5-yl)(naphthalen-1-yl)methanone | COX-2 and 5-LOX | Dual inhibition with IC50 of 0.07 µM for COX-2 and 0.29 µM for 5-LOX. | epa.gov |
Enzyme Inhibitory Activities (e.g., SARS-CoV 3CL Protease, SARS-CoV-2 Main Protease (Mpro))
The main protease (Mpro), also known as 3C-like protease (3CLpro), of coronaviruses is a crucial enzyme for viral replication, making it a prime target for antiviral drug development. nih.govbiomedres.us Thiazole-based compounds have emerged as potential inhibitors of these viral proteases.
In a study focused on developing inhibitors for the SARS-CoV-2 main protease, a series of N-(substituted-thiazol-2-yl)cinnamamide analogs were synthesized and evaluated. nih.gov Several of these compounds displayed significant inhibitory activity against the viral protease. The most active compounds exhibited IC50 values ranging from 14.7 µM to 22.61 µM. nih.gov Molecular modeling studies suggested that these compounds interact with key residues in the active site of the enzyme, such as Gln189, Glu166, and His41. nih.gov
The repurposed antiparasitic drug nitazoxanide, which contains a thiazole ring, has also shown promising inhibitory action on the SARS-CoV-2 protease. nih.gov This has served as a starting point for the design of new thiazole-based inhibitors with modified structures aimed at improving their efficacy. nih.gov
Inhibition of SARS-CoV-2 Main Protease by Thiazole Derivatives
| Compound Series | IC50 Range | Key Interactions | Reference |
|---|---|---|---|
| N-(substituted-thiazol-2-yl)cinnamamide analogs | 14.7 - 22.61 µM | Hydrogen bonding with Gln189 and Glu166; arene-arene interaction with His41. | nih.gov |
Anti-Microbial Potential (Antibacterial, Antifungal)
Thiazole derivatives are known to possess a broad spectrum of antimicrobial activities. nih.gov Various studies have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal strains.
For instance, a series of 2-[5-(2-R-benzyl)thiazol-2-ylimino]thiazolidin-4-ones were synthesized and evaluated for their antimicrobial properties. biointerfaceresearch.com These compounds were found to be particularly active against Staphylococcus aureus. biointerfaceresearch.com In another study, thiazolidin-4-one derivatives of benzothiazole (B30560) showed promising antibacterial activity, with some compounds exhibiting minimum inhibitory concentrations (MIC) ranging from 0.09 to 0.18 mg/ml against Pseudomonas aeruginosa and Escherichia coli, comparable to standard drugs like streptomycin (B1217042) and ampicillin. nih.gov
Furthermore, N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives have displayed potent antibacterial activity against both Gram-negative and Gram-positive bacteria. researchgate.net One of the isopropyl substituted derivatives showed a low MIC of 3.9 μg/mL against S. aureus and Achromobacter xylosoxidans. researchgate.net
Antibacterial Activity of Thiazole Derivatives
| Compound Series | Bacterial Strains | Key Findings | Reference |
|---|---|---|---|
| 2-[5-(2-R-benzyl)thiazol-2-ylimino]thiazolidin-4-ones | Staphylococcus aureus | Identified as having high antimicrobial activity. | biointerfaceresearch.com |
| Thiazolidin-4-one derivatives of benzothiazole | Pseudomonas aeruginosa, Escherichia coli | MIC values of 0.09–0.18 mg/ml, comparable to standard antibiotics. | nih.gov |
| N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamides | S. aureus, A. xylosoxidans | Low MIC of 3.9 μg/mL for an isopropyl substituted derivative. | researchgate.net |
Anti-proliferative and Cytotoxic Activities against Cancer Cell Lines
The thiazole scaffold is a constituent of several authorized anticancer agents, and its derivatives have been extensively investigated for their anti-proliferative and cytotoxic effects against various cancer cell lines. researchgate.netnih.gov
A study on 2-[5-(2-R-benzyl)thiazol-2-ylimino]thiazolidin-4-ones, selected by the National Cancer Institute (NCI) for in vitro screening, showed moderate cytotoxic activity against a panel of 60 cancer cell lines. biointerfaceresearch.com The most active compound in this series had a mean growth percent (GP) of 77.38%, with the leukemia cell line CCRF-CEM being the most sensitive. biointerfaceresearch.com
In another investigation, a library of phenylacetamide derivatives containing the benzothiazole nucleus was synthesized and tested for antiproliferative activity in pancreatic and paraganglioma cancer cell lines. nih.gov These novel compounds induced a marked reduction in cell viability at low micromolar concentrations. nih.gov One derivative, in particular, demonstrated a greater antiproliferative effect and higher selectivity against cancer cells. nih.gov
Cytotoxic Activity of Thiazole Derivatives Against Cancer Cell Lines
| Compound Series | Cancer Cell Lines | Key Findings | Reference |
|---|---|---|---|
| 2-[5-(2-R-benzyl)thiazol-2-ylimino]thiazolidin-4-ones | 60 human cancer cell lines (NCI-60) | Moderate activity; most sensitive cell line was CCRF-CEM (Leukemia). | biointerfaceresearch.com |
| Phenylacetamide derivatives with a benzothiazole nucleus | Pancreatic and paraganglioma cancer cell lines | Marked reduction in cell viability at low micromolar concentrations. | nih.gov |
Other Reported Biological Activities of Thiazole Scaffolds (e.g., Antiviral, Antioxidant, Anticonvulsant)
Beyond the activities detailed above, the versatile thiazole scaffold is associated with a wide array of other pharmacological properties. nih.govresearchgate.net These include antiviral, antioxidant, and anticonvulsant activities, further highlighting the significance of this heterocyclic ring in drug discovery. nih.govresearchgate.netresearchgate.net
Antiviral: The thiazole ring is a component of several antiviral drugs, and its derivatives have been explored for their potential against various viruses. nih.gov
Antioxidant: Certain thiazole compounds have demonstrated notable antioxidant effects, which may be attributed to their ability to scavenge free radicals and chelate metals. researchgate.net These antioxidant properties can contribute to their therapeutic effects in various diseases. researchgate.net
Anticonvulsant: The thiazole nucleus is considered a promising bioactive scaffold for the development of anticonvulsant agents. researchgate.netnih.gov Structure-activity relationship studies have revealed that the lipophilic nature of the ring and the presence of specific substituents can enhance anticonvulsant activity. frontiersin.org
Molecular Mechanism of Action and Receptor Interactions
Elucidation of Specific Enzymatic Inhibition Mechanisms
Currently, there is no specific information available from the conducted research that details the enzymatic inhibition mechanisms of Benzyl (B1604629) thiazol-4-ylcarbamate. Scientific studies have not yet identified or characterized specific enzymes that are inhibited by this compound, nor have they described the kinetics or nature of such potential inhibition (e.g., competitive, non-competitive, or uncompetitive).
Identification of Key Molecular Targets and Binding Sites
The key molecular targets and specific binding sites for Benzyl thiazol-4-ylcarbamate have not been identified in the available literature. While computational and in-silico studies are often employed to predict the binding of novel compounds to biological targets, such studies specifically for this compound are not presently available. The thiazole (B1198619) ring is a common scaffold in many biologically active compounds, suggesting it has the potential to interact with a range of biological targets, but the specific targets for this particular molecule remain unconfirmed.
Analysis of Intermolecular Interactions in Ligand-Target Recognition
While direct studies of this compound's interaction with a biological target are unavailable, analysis of a closely related compound, benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate, provides insight into the types of intermolecular forces the molecule can form. In its crystalline state, the carbamate's NH group acts as a hydrogen bond donor to the nitrogen atom of the thiazole ring of a neighboring molecule. Additionally, the hydroxyl groups can form hydrogen bonds. The thiazole ring itself, being rigid and possessing specific electronic properties, is known to enhance interactions with biological targets. These observations suggest that hydrogen bonding and the electronic characteristics of the thiazole and carbamate (B1207046) moieties would likely play a crucial role in the recognition of and binding to a biological target.
Interactive Data Table: Potential Intermolecular Interactions
| Interaction Type | Potential Donor/Acceptor Group | Role in Recognition |
| Hydrogen Bonding | Carbamate NH (Donor) | Stabilization of ligand-target complex |
| Hydrogen Bonding | Thiazole Nitrogen (Acceptor) | Orientation of the molecule in a binding site |
| Hydrogen Bonding | Carbonyl Oxygen (Acceptor) | Interaction with polar residues in a target |
| π-π Stacking | Benzyl and Thiazole rings | Interaction with aromatic residues in a target |
| Hydrophobic Interactions | Benzyl ring | Binding to non-polar pockets of a target |
This table is predictive and based on the chemical structure of the compound and data from a closely related analogue's crystal structure.
Cellular Pathway Modulation Studies
There is a lack of studies specifically investigating the effects of this compound on cellular pathways such as NF-κB activation or the mitochondrial apoptotic pathway. Research on other compounds containing a benzyl group, such as benzyl isothiocyanate, has shown modulation of these pathways. For instance, benzyl isothiocyanate has been reported to downregulate the expression of nuclear factor-κB (NF-κB) and to induce apoptosis through the mitochondrial death pathway. However, it is crucial to note that these findings are for a different chemical compound, and it cannot be assumed that this compound would have the same effects. Without direct experimental evidence, the impact of this compound on these or any other cellular signaling pathways remains unknown.
Structure Activity Relationship Sar Studies of Benzyl Thiazolylcarbamate Derivatives
Impact of Substituents on the Thiazole (B1198619) Ring on Biological Potency
The thiazole ring is a cornerstone of the biological activity of benzyl (B1604629) thiazolylcarbamate derivatives. Modifications to this heterocyclic core, including the position of the carbamate (B1207046) linkage and the nature of substituents at various positions, have been shown to profoundly influence the biological potency of these compounds.
Influence of Carbamate Linkage Position on the Thiazole Ring (e.g., Thiazol-2-yl vs. Thiazol-4-yl vs. Thiazol-5-yl)
The constitutional isomerism of the carbamate linkage on the thiazole ring—whether at the 2, 4, or 5-position—is a critical determinant of biological activity. While direct comparative studies on benzyl thiazolylcarbamate positional isomers are not extensively documented in publicly available literature, insights can be gleaned from related thiazole-containing scaffolds. For instance, in the context of other bioactive thiazoles, the relative positioning of substituents and functional groups on the thiazole ring has been demonstrated to be crucial for receptor binding and subsequent biological response.
Generally, the electronic properties and steric accessibility of the nitrogen and sulfur atoms in the thiazole ring, which are influenced by the point of attachment of the carbamate group, play a significant role in molecular interactions. It is hypothesized that the optimal positioning of the carbamate linker is essential for establishing key hydrogen bonds and other non-covalent interactions with biological targets. Further research is required to systematically evaluate the biological activities of benzyl thiazol-2-ylcarbamate, benzyl thiazol-4-ylcarbamate, and benzyl thiazol-5-ylcarbamate to delineate a clear SAR for this specific structural feature.
Role of Substitutions at Position 2 and 4 of the Thiazole Scaffold
Substitutions at the C2 and C4 positions of the thiazole ring have been a primary focus of SAR studies to modulate the biological efficacy of this class of compounds.
At the C2-position , the nature of the substituent directly attached to the amino group of the carbamate can significantly impact activity. Structure-activity relationship studies on 2-aminothiazole (B372263) derivatives have shown that both aliphatic and aromatic substitutions can influence cytotoxicity. For instance, the introduction of a 3-propanamido function at the 2-position of the thiazole core was found to improve activity more than a 2-acetamido moiety, suggesting that the length and nature of the acyl chain are important. nih.gov Furthermore, aromatic substitutions at this position have been shown to enhance antitumor activity more effectively than smaller alkyl groups. nih.gov
At the C4-position , the introduction of various substituents has been explored to enhance potency. The presence of a phenyl group at the C4-position of the thiazole has been shown to have a variable effect on potency, sometimes similar to that of a methyl group. nih.gov In a series of 2,4-disubstituted thiazole derivatives, the presence of electron-withdrawing groups like nitro (NO2) and electron-donating groups like methoxy (OMe) in the para position of a benzene ring attached to the thiazole moiety was found to be beneficial for antimicrobial activity. nih.gov
The interplay between substituents at both C2 and C4 positions is crucial. For example, in a series of 2-amino-4-substituted thiazoles, the combination of specific benzylic amines at the C2-amino position and a 4,5-butylidene fusion to the thiazole ring was beneficial for improving cytotoxicity. nih.gov
Effect of Benzyl Moiety Modifications on Activity
The benzyl group of benzyl thiazolylcarbamate is another key region for structural modification to optimize biological activity. Alterations to the benzene ring of the benzyl moiety, including the introduction of various substituents, can modulate the electronic and steric properties of the entire molecule, thereby influencing its interaction with biological targets.
In a study of p-substituted benzyl thiazinoquinones, a related class of compounds, it was found that modifications on the benzyl ring influenced antiplasmodial activity. The introduction of a substituent with a strong electron-withdrawing inductive effect, such as trifluoromethyl (-CF3), at the para position led to a decrease in activity. researchgate.net Conversely, substituents with a lone pair of electrons that can be conjugated with the aromatic ring, such as methoxy (-OCH3) or halogens, were generally better tolerated. researchgate.net This suggests that the resonance effect of the substituent on the benzyl ring may be more critical than its inductive effect for this particular biological activity. researchgate.net
For benzyl C-region analogs of TRPV1 antagonists, the substitution pattern on the benzyl ring was also found to be critical for potent activity. mdpi.com These findings underscore the importance of a systematic exploration of substitutions on the benzyl ring of benzyl thiazolylcarbamates to fine-tune their biological profiles.
Pharmacophore Development and Rational Drug Design Strategies
Pharmacophore modeling is a crucial tool in rational drug design, enabling the identification of the essential three-dimensional arrangement of chemical features necessary for a molecule's biological activity. For thiazole-based compounds, several pharmacophore models have been developed to guide the design of new, more potent derivatives.
A typical pharmacophore model for a thiazole-based inhibitor might include key features such as:
Hydrogen Bond Acceptors (HBA): Often associated with the nitrogen atom of the thiazole ring or carbonyl groups in the molecule.
Hydrogen Bond Donors (HBD): Can be present in substituents on the thiazole or benzyl rings, or on the carbamate linker.
Hydrophobic/Aromatic Regions: The thiazole ring itself and the benzyl group contribute to these interactions.
Positive/Negative Ionizable Features: Depending on the specific biological target and the pH, certain functional groups may be protonated or deprotonated.
For instance, a 3D-QSAR study on thiazole derivatives as dihydroorotate dehydrogenase inhibitors led to the development of CoMFA and CoMSIA models that highlighted the importance of steric and electrostatic fields for activity. bvsalud.org Similarly, pharmacophore models for thiazole carboxamide derivatives as COX inhibitors identified two hydrogen bond acceptors, one hydrophobic site, and two aromatic rings as key features. acs.org These models serve as a blueprint for designing new benzyl thiazolylcarbamate derivatives with improved potency and selectivity by ensuring that the designed molecules possess the optimal arrangement of these critical chemical features.
Correlation between Specific Structural Features and Observed Biological Activities
The biological activity of benzyl thiazolylcarbamate derivatives is a direct consequence of their specific structural features. By systematically modifying the molecule and observing the corresponding changes in biological activity, a clear correlation can be established. This is often quantified using metrics such as the half-maximal inhibitory concentration (IC50).
For example, in a series of thiazole derivatives screened for anticancer activity, a clear SAR was observed. Compounds containing a halogen or nitro substituent generally showed better cytotoxic activity than unsubstituted or methoxy-substituted derivatives. humanjournals.com Specifically, a 3-nitrophenylthiazolyl derivative displayed high cytotoxic activity with an IC50 value of 1.21 µM against the MDA-MB-231 breast cancer cell line. humanjournals.com
The following interactive data table summarizes the cytotoxic activity of a series of 2-substituted-4-amino-5-aroylthiazole derivatives, highlighting the impact of modifications on the benzylamino substituent at the C2 position.
| Compound | R | Cell Line | IC50 (µM) |
| 8a | H | U-937 | > 20 |
| 8b | 2-Cl | U-937 | > 20 |
| 8c | 3-Cl | U-937 | 15.3 |
| 8d | 4-F | U-937 | > 20 |
| 8e | 4-Cl | U-937 | 12.2 |
| 8f | 4-Cl (phenethyl) | U-937 | 5.7 |
| 8g | 3,4-diCl | U-937 | 12.7 |
| 8h | 4-CH3 | U-937 | > 20 |
| 8i | 3-OCH3 | U-937 | > 20 |
| 8j | 4-OCH3 | U-937 | > 20 |
| 8k | 4-OCH3 (phenethyl) | U-937 | 7.5 |
This data clearly demonstrates that the nature and position of substituents on the benzylamino group, as well as the length of the alkyl linker (benzyl vs. phenethyl), have a significant impact on the antiproliferative activity. For instance, the presence of a chloro substituent at the para-position of the benzyl ring (compound 8e ) or as a phenethylamino analog (compound 8f ) resulted in the most potent compounds in this series.
In another study focusing on antimicrobial activity, it was observed that electron-withdrawing groups at the para position of a phenyl ring attached to a thiazole-oxadiazole hybrid enhanced antibacterial activity. nih.gov This correlation between electronic properties of substituents and biological response is a recurring theme in the SAR of thiazole derivatives.
A comprehensive analysis of such data allows for the development of predictive QSAR models that can guide the synthesis of future generations of benzyl thiazolylcarbamate derivatives with optimized biological profiles.
Computational Chemistry and in Silico Approaches in Benzyl Thiazolylcarbamate Research
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Benzyl (B1604629) thiazol-4-ylcarbamate and its derivatives, docking simulations are employed to forecast the binding mode and affinity of the ligand within the active site of a biological target, such as an enzyme or receptor.
Research on structurally related thiazole (B1198619) compounds frequently utilizes molecular docking to elucidate potential mechanisms of action. For instance, studies on thiazole derivatives as inhibitors of targets like influenza neuraminidase, epidermal growth factor receptor (EGFR), and various kinases have demonstrated the utility of this approach. nih.govnih.govnih.gov The process involves preparing the 3D structures of the ligand (Benzyl thiazol-4-ylcarbamate) and the protein target. The ligand is then placed into the binding site of the protein, and its conformational space is explored to find the best-fit orientation with the most favorable binding energy.
Key interactions identified through docking include hydrogen bonds, hydrophobic interactions, and π-π stacking, which are crucial for stabilizing the ligand-receptor complex. nih.gov For example, docking studies on N-Benzyl-thiazole-carboxamide derivatives against Anaplastic Lymphoma Kinase (ALK) receptors revealed high binding energies, suggesting strong inhibitory potential. asianpubs.org The docking scores and predicted interactions provide a rational basis for understanding structure-activity relationships (SAR) and for designing new analogues with improved potency.
Table 1: Representative Molecular Docking Results for Thiazole Derivatives Against Various Targets
| Compound Class | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| 5-benzyl-4-thiazolinone derivative | Influenza Neuraminidase | - | TRP178, ARG152, ARG292 | nih.gov |
| Thiazolyl-benzimidazole derivative | EGFR Tyrosine Kinase | - | MET793, LYS745, ASP855 | nih.gov |
| N-Benzyl-thiazole-carboxamide derivative | ALK Receptor | -7.94 | MET1199, LEU1122 | asianpubs.org |
Note: Specific docking scores are highly dependent on the software and scoring function used.
Molecular Dynamics Simulations for Binding Stability and Conformational Analysis
While molecular docking provides a static snapshot of the ligand-target interaction, Molecular Dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. MD simulations track the motions of atoms and molecules by solving Newton's equations of motion, providing insights into the conformational flexibility of both the ligand and the protein. researchgate.net
For a compound like this compound docked into a target protein, an MD simulation can validate the binding mode predicted by docking. samipubco.com Researchers analyze parameters such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone to determine if the complex remains stable or if the ligand dissociates from the binding pocket. The Root Mean Square Fluctuation (RMSF) of protein residues can highlight flexible regions and identify key residues that adjust to accommodate the ligand.
These simulations can reveal the persistence of crucial interactions, like hydrogen bonds, and calculate the binding free energy of the complex using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). samipubco.comeco-vector.com Studies on various thiazole derivatives have used MD simulations to confirm the stability of the ligand-receptor interaction and to refine the understanding of the binding mechanism, ensuring that the computationally predicted binding is physically realistic. samipubco.comresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling and Pharmacophore Development
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For this compound and its analogues, 2D and 3D-QSAR models can be developed to predict the activity of newly designed molecules before their synthesis.
The process involves calculating a set of molecular descriptors (physicochemical, electronic, and topological properties) for a series of known active and inactive compounds. nih.gov Statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), are then used to build a model that correlates these descriptors with the observed biological activity. nih.govnih.gov A statistically robust QSAR model, indicated by high values for the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²), can reliably predict the potency of new derivatives. nih.govnih.govnih.gov
Table 2: Statistical Parameters from a Sample 2D-QSAR Study on Thiazole Derivatives
| Model | R² (Training Set) | Q² (Leave-one-out) | Key Descriptors | Reference |
|---|---|---|---|---|
| GFA-MLR | 0.8414 | 0.7680 | MATS3i, SpMax5_Bhe, minsOH | nih.govnih.gov |
Pharmacophore modeling is another crucial in silico technique that identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) required for biological activity. nih.gov A pharmacophore model for a series of active thiazole derivatives can serve as a 3D query to screen large chemical databases for novel scaffolds that possess the necessary features for binding to the target, thus identifying potential new lead compounds. nih.gov
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADMET) Properties
Early assessment of a drug candidate's pharmacokinetic properties is critical for its success. In silico tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of compounds like this compound. rjptonline.orgmdpi.com These predictions help to identify potential liabilities, such as poor oral bioavailability or high toxicity, allowing for structural modifications to be made early in the design phase. mdpi.com
Various computational models are available to predict key ADMET parameters. These include predictions for human intestinal absorption (HIA), permeability across Caco-2 cell monolayers (an in vitro model of the gut wall), blood-brain barrier (BBB) penetration, and plasma protein binding. rjptonline.org Furthermore, drug-likeness is often assessed using established guidelines like Lipinski's Rule of Five. nih.gov Compounds that violate these rules may have problems with oral bioavailability. Toxicity predictions can flag potential issues such as hepatotoxicity or mutagenicity. Studies on related thiazole derivatives have shown that these in silico predictions are valuable for prioritizing compounds with favorable pharmacokinetic profiles for further development. nih.govresearchgate.net
Table 3: Predicted ADMET and Physicochemical Properties for Representative Lead Thiazole Compounds
| Property | Predicted Value/Status | Significance | Reference |
|---|---|---|---|
| Lipinski's Rule of Five | 0 Violations | Good potential for oral bioavailability | nih.gov |
| Human Intestinal Absorption | Good | High likelihood of being absorbed from the gut | mdpi.com |
| Blood-Brain Barrier (BBB) Penetration | Low/Non-penetrant | Reduced potential for CNS side effects (can be desirable) | rjptonline.org |
| Caco-2 Permeability | High | Good intestinal permeability | rjptonline.org |
Density Functional Theory (DFT) and Quantum Chemical Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. nih.gov For this compound, DFT calculations can provide deep insights into its geometry, reactivity, and spectroscopic properties. asianpubs.org
By optimizing the molecular geometry, DFT can predict bond lengths, bond angles, and dihedral angles with high accuracy. nih.gov A key application of DFT is the calculation of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an important indicator of a molecule's chemical reactivity and kinetic stability. nih.govasianpubs.org A smaller HOMO-LUMO gap suggests that a molecule is more reactive.
Furthermore, DFT is used to compute the Molecular Electrostatic Potential (MEP) surface, which illustrates the charge distribution across the molecule. asianpubs.org The MEP map identifies electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for understanding and predicting non-covalent interactions, such as hydrogen bonding and electrophilic/nucleophilic attacks, that govern how the molecule interacts with its biological target. asianpubs.orgresearchgate.net
Perspectives and Future Directions in Benzyl Thiazolylcarbamate Research
Development of Novel Analogues with Enhanced Potency and Selectivity
A primary focus for future research will be the rational design and synthesis of novel analogues of Benzyl (B1604629) thiazol-4-ylcarbamate to improve biological activity and target selectivity. Structure-activity relationship (SAR) studies are crucial in this endeavor, providing insights into how chemical modifications influence efficacy. nih.govnih.gov Systematic alterations at various positions on the thiazole (B1198619) ring and the benzylcarbamate moiety can lead to the identification of compounds with superior pharmacological profiles.
Key strategies for developing next-generation analogues include:
Modification of the Thiazole Scaffold: Introducing diverse substituents on the thiazole ring can modulate the electronic properties and steric profile of the molecule, potentially enhancing binding affinity to target proteins. nih.gov
Variation of the Carbamate (B1207046) Linker: Altering the length, flexibility, and chemical nature of the carbamate group can optimize interactions with target enzymes or receptors.
Substitution on the Benzyl Group: Introducing electron-donating or electron-withdrawing groups on the phenyl ring of the benzyl moiety can fine-tune the molecule's lipophilicity and electronic distribution, impacting its pharmacokinetic and pharmacodynamic properties.
SAR studies have already demonstrated that even minor structural changes in thiazole derivatives can lead to significant differences in biological activity, such as antibacterial or antifungal effects. nih.gov For example, research on other thiazole series has shown that specific substitutions can confer potent and selective inhibitory activity against targets like vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in angiogenesis. mdpi.com Future work will likely involve creating focused libraries of Benzyl thiazol-4-ylcarbamate analogues for high-throughput screening against a panel of biological targets to identify lead compounds for further optimization. whiterose.ac.uk
Exploration of New Therapeutic Applications for Thiazole-Carbamate Scaffolds
The thiazole ring is a versatile pharmacophore present in numerous approved drugs with a wide array of clinical applications. nih.govnih.gov Thiazole-containing compounds have demonstrated a remarkable breadth of biological activities. This versatility suggests that the thiazole-carbamate scaffold, including this compound, represents a promising starting point for discovering treatments for a variety of diseases.
| Therapeutic Area | Observed Activity of Thiazole Scaffolds | Potential Future Direction for Thiazole-Carbamates |
| Oncology | Anticancer activity through various mechanisms, including inhibition of kinases like VEGFR-2. nih.govmdpi.com Approved drugs like Dasatinib contain a thiazole moiety. nih.gov | Development of selective kinase inhibitors for various cancers; agents that induce apoptosis in tumor cells. mdpi.com |
| Infectious Diseases | Antimicrobial, antibacterial, and antifungal properties. nih.govmdpi.com | Design of novel agents to combat drug-resistant bacterial and fungal strains. |
| Neurodegenerative Diseases | Inhibition of acetylcholinesterase (AChE), a key target in Alzheimer's disease management. nih.gov | Exploration as potential disease-modifying therapies for Alzheimer's and other neurological disorders. nih.gov |
| Inflammatory Diseases | Anti-inflammatory properties observed in various preclinical models. mdpi.com | Investigation for use in chronic inflammatory conditions like rheumatoid arthritis. |
| Parasitic Diseases | Anthelmintic activity against various nematode species. nih.gov | Development of new treatments for neglected tropical diseases caused by parasites. |
Future research should involve screening this compound and its novel analogues against a diverse range of biological targets implicated in different pathologies. This expanded screening could uncover entirely new therapeutic uses for this chemical class, moving beyond the currently known activities.
Advanced Synthetic Methodologies for Efficient Production
The advancement of drug discovery programs relies heavily on the ability to produce chemical compounds efficiently, sustainably, and at a scale suitable for extensive testing. Future efforts in the chemistry of this compound will necessitate the development of advanced synthetic methodologies. Traditional multi-step syntheses can be time-consuming and generate significant waste. Modern approaches aim to streamline these processes.
Key areas for methodological improvement include:
Green Chemistry: Employing environmentally benign solvents and reagents to reduce the environmental impact of synthesis. For instance, protocols using catalytic systems in benign solvents like PEG-400 have been developed for related structures. frontiersin.org
Flow Chemistry: Utilizing continuous flow reactors can offer better control over reaction parameters, improve safety, and facilitate scalability. This methodology can reduce reaction times and improve yields compared to conventional batch synthesis. dntb.gov.ua
Catalysis: Discovering novel catalysts can enable more efficient bond formations, reduce the number of synthetic steps, and allow for the construction of complex molecules with greater precision. chemscene.com
Combinatorial Synthesis: The development of robust synthetic routes that are amenable to combinatorial chemistry will allow for the rapid generation of large libraries of analogues for biological screening. mdpi.com
By focusing on these advanced synthetic strategies, chemists can accelerate the discovery-to-development pipeline for promising this compound derivatives, ensuring that sufficient quantities of lead compounds are available for comprehensive preclinical evaluation.
Integrated Computational and Experimental Approaches in Drug Discovery
The synergy between computational and experimental techniques has revolutionized modern drug discovery. jddhs.comresearchgate.netjddhs.com Integrating these approaches will be paramount for the efficient and rational development of this compound-based therapeutics. In silico methods can significantly reduce the time and cost associated with identifying and optimizing lead compounds. researchgate.netnih.gov
Future research should leverage a combination of the following integrated strategies:
Virtual High-Throughput Screening (vHTS): Computational models can be used to screen vast virtual libraries of thiazole-carbamate analogues against the three-dimensional structures of biological targets, prioritizing a smaller, more manageable number of compounds for actual synthesis and testing. whiterose.ac.uk
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can be used to build mathematical models that correlate the chemical structure of the analogues with their biological activity. jddhs.com These models help in understanding the key structural features required for potency and can predict the activity of yet-to-be-synthesized compounds. researchgate.net
Molecular Docking and Dynamics Simulations: These techniques provide atomic-level insights into how a compound binds to its target protein. nih.gov This information is invaluable for explaining observed SAR data and for guiding the design of new analogues with improved binding affinity and selectivity. nih.gov
AI and Machine Learning: Artificial intelligence and machine learning algorithms can analyze large datasets to identify complex patterns and predict a compound's biological activity, pharmacokinetic properties, and potential toxicity, further refining the drug design process. jddhs.comnih.gov
By bridging computational predictions with experimental validation, researchers can adopt a more targeted and efficient workflow. researchgate.net This integrated paradigm will accelerate the journey from initial concept to the identification of potent and selective this compound analogues with the potential for clinical development.
Q & A
Q. What are the established synthetic routes for Benzyl thiazol-4-ylcarbamate, and how do reaction conditions influence yield?
this compound is typically synthesized via carbamate-forming reactions between thiazol-4-amine derivatives and benzyl chloroformate. Key steps include:
- Coupling reactions : Use of aryl isothiocyanates or chloroformates under anhydrous conditions (e.g., dichloromethane or THF) with base catalysts like triethylamine .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (e.g., 3:7 v/v) to isolate the product .
- Yield optimization : Temperature control (0–25°C) minimizes side reactions, while stoichiometric ratios (1:1.2 amine-to-electrophile) improve efficiency .
| Reaction Variables | Typical Conditions | Impact on Yield |
|---|---|---|
| Solvent | DCM/THF | Higher polarity solvents improve solubility but may require longer reaction times. |
| Catalyst | Triethylamine | Excess base (>1.5 eq) can lead to decomposition; optimal at 1.2 eq. |
| Temperature | 0–25°C | Lower temperatures reduce byproduct formation. |
Q. Which analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : and NMR confirm carbamate linkage (e.g., carbonyl signals at ~155–160 ppm) and thiazole ring protons (distinct splitting patterns) .
- HPLC-MS : Purity assessment (>95%) and molecular ion detection (e.g., [M+H] at m/z 265.3) .
- X-ray crystallography : Resolves stereochemistry and crystal packing, though limited by compound crystallinity .
Q. How should this compound be stored to ensure stability?
- Short-term : Store at 2–8°C in airtight vials with desiccants (e.g., silica gel) to prevent hydrolysis .
- Long-term : Lyophilize and store at -20°C under inert gas (argon) to avoid oxidation .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in reaction pathways for thiazole-carbamate derivatives?
Conflicting data on regioselectivity (e.g., thiazole N- vs. S-alkylation) can be addressed via:
- Isotopic labeling : -labeled amines to track bonding sites .
- Computational modeling : Density Functional Theory (DFT) calculations to compare activation energies of competing pathways .
- Example: A study on analogous benzo[d]thiazol-2-yl compounds revealed that steric hindrance at the thiazole 4-position favors carbamate formation over alternative adducts .
Q. What experimental strategies mitigate batch-to-batch variability in synthesis?
- DoE (Design of Experiments) : Systematic variation of solvent polarity, catalyst loading, and temperature to identify critical parameters .
- In-line monitoring : Use of FTIR or Raman spectroscopy to track reaction progress and intermediate formation .
- Case study : Optimizing benzyl acetate synthesis (a structurally simpler analog) reduced variability from ±15% to ±3% by controlling water content (<0.1%) .
Q. How can computational tools predict the biological activity of this compound derivatives?
- Molecular docking : Screen against target enzymes (e.g., bacterial FabH) using AutoDock Vina to prioritize candidates for synthesis .
- QSAR models : Correlate substituent electronegativity (Hammett σ values) with antimicrobial activity (e.g., MIC against S. aureus) .
- Example: A benzoxazole derivative showed 90% inhibition of E. coli growth at 10 µM, predicted by its high logP (2.8) and low polar surface area (45 Ų) .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the hydrolytic stability of benzyl carbamates?
Discrepancies arise from:
- pH dependency : Carbamates degrade rapidly at pH > 8 (e.g., t = 2 h in pH 9 buffer) but remain stable at pH 5–7 .
- Structural modifications : Electron-withdrawing groups (e.g., -NO) on the benzyl ring enhance stability by reducing nucleophilic attack .
- Key evidence : A comparative study showed that 4-nitrobenzyl carbamates retained >80% integrity after 72 h at pH 7.4, versus <50% for unsubstituted analogs .
Methodological Recommendations
- Synthesis : Prioritize microwave-assisted reactions for time-sensitive protocols (30-minute cycles vs. 24-hour traditional methods) .
- Characterization : Combine LC-MS with ion mobility spectrometry to distinguish isobaric impurities .
- Data reporting : Include full spectral datasets (e.g., NMR integrals, coupling constants) in supplementary materials to enable reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
